REACTION_SMILES
|
[C:1](#[N:2])[C:3]1([c:6]2[cH:7][c:8]([C:9](=[O:10])[O:11][CH3:12])[cH:13][cH:14][cH:15]2)[CH2:4][CH2:5]1.[CH3:16][OH:17].[O:19]1[CH2:20][CH2:21][CH2:22][CH2:23]1.[OH2:18]>>[C:1](#[N:2])[C:3]1([c:6]2[cH:7][c:8]([C:9](=[O:10])[OH:11])[cH:13][cH:14][cH:15]2)[CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cccc(C2(C#N)CC2)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC1(c2cccc(C(=O)O)c2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |